3-Amino-3-(4-fluorophenyl)propanoic acid
Description
3-Amino-3-(4-fluorophenyl)propanoic acid is a compound with the chemical formula C9H10FNO2 and a molecular weight of 183.18 g/mol . It is characterized by the presence of an amino group, a carboxylic acid group, and a fluorine atom on the phenyl ring. This compound is known for its pharmaceutical applications and is commonly used as an intermediate in the synthesis of various drugs .
Structure
3D Structure
Properties
IUPAC Name |
3-amino-3-(4-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGFMWPQXUXQRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20934373 | |
| Record name | 3-Amino-3-(4-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20934373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151911-23-8, 325-89-3 | |
| Record name | 3-Amino-3-(4-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20934373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-3-(4-fluorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Synthetic Pathway
The Schiff base method involves condensing 4-fluorobenzaldehyde with glycine to form an imine intermediate, which is subsequently reduced to yield the target compound. In a representative procedure, 4-fluorobenzaldehyde reacts with glycine in methanol under alkaline conditions (sodium methoxide) to generate the Schiff base. Sodium borohydride is then employed to reduce the imine bond, producing racemic 3-amino-3-(4-fluorophenyl)propanoic acid.
Key mechanistic steps include:
- Nucleophilic attack by the amino group of glycine on the carbonyl carbon of 4-fluorobenzaldehyde.
- Proton transfer to form the intermediate Schiff base.
- Hydride transfer from NaBH₄ to the imine carbon, resulting in C–N bond reduction.
Optimization and Yield Enhancement
Reaction parameters such as solvent polarity, temperature, and stoichiometry critically influence yield. Methanol or ethanol as solvents at 40–50°C achieve optimal Schiff base formation within 1–2 hours. The reduction step typically proceeds at room temperature, with yields of 70–85% reported for the racemic mixture. Industrial protocols often substitute NaBH₄ with catalytic hydrogenation (H₂/Pd-C) to improve atom economy and reduce waste.
Industrial Scaling Considerations
Large-scale production requires continuous flow reactors to manage exothermic reactions during reduction. Post-reduction purification via crystallization (using ethanol/water mixtures) ensures ≥95% purity, while chromatography is reserved for enantiomeric resolution.
Malonic Ester Synthesis and Decarboxylation
Stepwise Synthesis from Benzyl Chloride Derivatives
This two-step approach starts with the alkylation of malonic ester derivatives using 4-fluorobenzyl chloride, followed by hydrolysis and decarboxylation. For example, diethyl malonate reacts with 4-fluorobenzyl chloride in the presence of sodium ethoxide to form 2-(4-fluorobenzyl)diethyl malonate. Hydrolysis with aqueous NaOH yields the disodium salt of 2-(4-fluorobenzyl)propanedioic acid, which undergoes acid-catalyzed decarboxylation at 150–200°C to produce 3-(4-fluorophenyl)propanoic acid. Subsequent amination via Hofmann rearrangement introduces the amino group.
Reaction Conditions and Yield Data
- Alkylation : Conducted in ethanol at 70–80°C, achieving 93–95% yield for the malonate intermediate.
- Decarboxylation : Sulfuric acid catalysis at 150°C for 1–2 hours provides the propanoic acid derivative in 86–90% yield.
- Amination : Treatment with ammonium hydroxide and bromine (Curius rearrangement) attains 75–80% conversion to the target amino acid.
Industrial Adaptations
Continuous distillation units recover unreacted malonic ester, enhancing cost efficiency. Decarboxylation reactors with ceramic linings withstand corrosive acidic conditions, enabling throughputs of >100 kg/batch.
Enzymatic Resolution for Stereoselective Synthesis
Biocatalytic Production of Enantiopure Isomers
Racemic this compound is resolved into enantiomers using phenylalanine ammonia lyase (PAL) from Streptomyces maritimus or Anabaena variabilis. PAL selectively deaminates the (S)-enantiomer, leaving the (R)-isomer intact. The reaction occurs in aqueous buffer (pH 8.0, 30°C) over 24 hours, achieving enantiomeric excess (ee) >99% for the (R)-form.
Process Optimization
- Enzyme Immobilization : PAL immobilized on chitosan beads retains 80% activity after 10 cycles, reducing biocatalyst costs.
- Yield Enhancement : Coupling the resolution with in situ racemization of the (S)-enantiomer increases overall yield to 92%.
Comparative Analysis of Synthetic Methods
Analytical Validation and Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Enzymatic Reactions
This compound undergoes enzymatic transformations that are critical in stereochemical synthesis. Two key enzymatic methods are:
| Enzyme | Reaction Type | Yield | Reference |
|---|---|---|---|
| Phenylalanine ammonia lyase | Resolution of racemate | N/A | |
| Lipase PSIM | Kinetic resolution | >146 |
Mechanism :
-
Phenylalanine ammonia lyase resolves racemic mixtures via enzymatic resolution, yielding enantiomerically pure (R)- or (S)-forms .
-
Lipase PSIM achieves high enantioselectivity (E > 146) in hydrolysis reactions, producing β-amino acid enantiomers with excellent optical purity .
Substitution Reactions
The fluorine substituent on the phenyl ring undergoes nucleophilic aromatic substitution under specific conditions:
| Reaction Type | Reagent | Product | Reference |
|---|---|---|---|
| Nitration | Nitric acid | 3-Amino-3-(4-fluoro-3-nitrophenyl)propanoic acid |
Mechanism :
Nitration introduces a nitro group at the meta position of the fluorophenyl ring, enhancing the compound’s reactivity in subsequent reactions .
Hydrolysis and Deprotection
The benzyloxycarbonyl (Cbz) protecting group on the amino moiety undergoes hydrolysis:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Acidic Hydrolysis | HCl in dioxane | 3-Amino-3-(4-fluorophenyl)propanoic acid |
Mechanism :
Hydrolysis of the Cbz group restores the primary amine, enabling further chemical modifications or biological assays.
Biological Interactions
The compound interacts with molecular targets such as tyrosine hydroxylase (TH), modulating neurotransmitter synthesis. Its binding affinity to bacterial receptors (e.g., E. coli L-leucine receptor) is quantified at KD = 0.26 μM.
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis:
3-Amino-3-(4-fluorophenyl)propanoic acid is crucial in the synthesis of peptide-based drugs. Its incorporation into drug candidates enhances specificity and bioactivity, making it a valuable tool in targeting specific biological pathways. The fluorine atom on the phenyl ring improves the compound's lipophilicity and metabolic stability, potentially leading to better pharmacokinetic properties compared to similar compounds without fluorine substituents .
Case Studies:
- Anti-Chagas Agents: Research has demonstrated that derivatives of 3-amino-3-arylpropionic acids exhibit significant binding affinity and enzyme inhibition against the trans-sialidase of Trypanosoma cruzi, which is a target for developing new treatments for Chagas disease. Notably, compound D-11 showed an 86.9% inhibition rate, outperforming traditional treatments like nifurtimox and benznidazole .
- Peptide Synthesis: The compound serves as a key building block in synthesizing peptides, particularly those aimed at treating neurological disorders such as depression and anxiety. Its structural modifications can influence receptor interactions, thereby enhancing therapeutic efficacy .
Biotechnology Applications
Bioconjugation:
This compound is utilized in bioconjugation processes where it can be linked to biomolecules such as proteins or antibodies. This application is crucial for developing targeted therapies and diagnostic agents within the biopharmaceutical industry .
Protein Engineering:
Researchers employ this compound in modifying proteins to study their functions and interactions. This leads to advancements in enzyme design and therapeutic proteins, facilitating the development of more effective treatments .
Research on Neurological Disorders
The structural properties of this compound make it valuable for studying conditions such as depression and anxiety. Modifications to amino acids can significantly influence how these compounds interact with neurotransmitter receptors, helping researchers understand their mechanisms of action better .
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting certain enzymes or receptors in the body. This interaction can lead to changes in cellular signaling pathways, resulting in the modulation of physiological processes such as pain perception, inflammation, and mood regulation .
Comparison with Similar Compounds
- 3-Amino-3-(4-chlorophenyl)propanoic acid
- 3-Amino-3-(4-bromophenyl)propanoic acid
- 3-Amino-3-(4-methylphenyl)propanoic acid
Comparison: 3-Amino-3-(4-fluorophenyl)propanoic acid is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., chlorine, bromine, or methyl groups), the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties .
Biological Activity
3-Amino-3-(4-fluorophenyl)propanoic acid, also known as 4-Fluoro-L-phenylalanine, is a phenylalanine derivative with notable biological activity. This compound has garnered attention due to its potential applications in pharmacology and biochemistry, particularly in the study of enzyme regulation and cellular processes.
- Molecular Formula : C₉H₁₀FNO₂
- Molecular Weight : 183.180 g/mol
- CAS Number : 51-65-0
- Melting Point : 253-255 °C
- Boiling Point : 313.3 °C at 760 mmHg
- Density : 1.3 g/cm³
The biological activity of this compound is primarily linked to its role as a substrate for various enzymes, including tyrosine hydroxylase (TH). This compound can influence neurotransmitter synthesis by modulating the activity of TH, which is crucial for dopamine production in the brain. The binding affinity of this compound to the L-leucine specific receptor in Escherichia coli has been quantified, showing a dissociation constant (KD) of 0.26 μM, indicating strong interaction with biological receptors .
Biological Activities
-
Antimicrobial Activity :
- Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The structure-activity relationship (SAR) indicates that halogen substitutions enhance bioactivity, particularly against Gram-positive and Gram-negative bacteria .
- Minimum Inhibitory Concentration (MIC) values have been documented, showcasing effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli.
- Cytotoxic Effects :
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against E. coli, S. aureus | |
| Cytotoxicity | Inhibits growth of MDA-MB-231 and PC3 cells | |
| Enzyme Regulation | Substrate for tyrosine hydroxylase |
Notable Research Findings
- A study highlighted the compound's ability to modulate dopamine synthesis through its interaction with TH, suggesting potential implications in neurological research and treatment strategies for disorders related to dopamine deficiency .
- Another research effort focused on the compound's effects on cellular signaling pathways, indicating that it may influence apoptosis in cancer cells through p53 activation, thus providing a dual role as both a therapeutic agent and a research tool .
Pharmacokinetics
The pharmacokinetic profile of this compound involves absorption, distribution, metabolism, and excretion processes that are crucial for understanding its therapeutic potential. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activities.
Q & A
Q. What are the optimal synthetic routes for preparing 3-Amino-3-(4-fluorophenyl)propanoic acid with high enantiomeric purity?
Methodological Answer: The synthesis typically involves asymmetric hydrogenation or chiral resolution. For enantiomerically pure compounds, asymmetric catalysis using chiral ligands (e.g., BINAP) under hydrogen pressure (5–10 bar) is effective. Post-synthesis, purification via recrystallization in ethanol/water mixtures (70:30 v/v) or chiral HPLC (Chiralpak® IA column, hexane/isopropanol mobile phase) ensures >98% enantiomeric excess. Industrial-scale production may use continuous flow reactors to enhance yield (85–92%) .
| Parameter | Condition |
|---|---|
| Catalyst | Ru-BINAP complex |
| Pressure | 5–10 bar H₂ |
| Purification | Chiral HPLC (hexane/isopropanol) |
Q. How can researchers ensure the stability of this compound during long-term storage?
Methodological Answer: Stability is maintained by storing the compound in amber glass vials under inert gas (argon or nitrogen) at room temperature (20–25°C). Moisture-sensitive degradation is minimized using desiccants (silica gel). Regular stability testing via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) monitors purity degradation (<2% over 12 months under recommended conditions) .
| Storage Factor | Requirement |
|---|---|
| Light | Protected (amber glass) |
| Atmosphere | Inert gas (Ar/N₂) |
| Humidity | <30% RH |
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound in complex mixtures?
Methodological Answer: Use a combination of:
- NMR (¹H/¹³C/DEPT-135 in D₂O/CD₃OD) to confirm substitution patterns (e.g., fluorine coupling constants, J~8–10 Hz for para-F).
- LC-MS (ESI+ mode, m/z 198.1 [M+H]⁺) for molecular weight validation.
- FT-IR (1700–1720 cm⁻¹ for carboxylic acid C=O stretch; 3300–3500 cm⁻¹ for NH₂ vibrations). Conflicting data (e.g., unexpected byproducts) require 2D NMR (COSY, HSQC) for unambiguous assignment .
Advanced Research Questions
Q. How does the fluorine substituent on the phenyl ring influence the compound's reactivity in nucleophilic reactions compared to non-fluorinated analogs?
Methodological Answer: The electron-withdrawing fluorine group reduces electron density on the phenyl ring, decreasing electrophilic substitution rates but enhancing resonance stabilization in intermediates. For example, in SNAr reactions, fluorinated derivatives react 3–5× slower than hydroxylated analogs (e.g., 3-Amino-3-(4-hydroxyphenyl)propanoic acid). Computational modeling (DFT, B3LYP/6-311+G(d,p)) predicts charge distribution differences at the β-carbon (Δq = +0.12 e⁻ vs. non-fluorinated analogs), affecting nucleophilic attack kinetics .
| Reaction Type | Fluorinated Analog Rate (k) | Non-Fluorinated Rate (k) |
|---|---|---|
| SNAr (DMF, 80°C) | 0.15 M⁻¹s⁻¹ | 0.45 M⁻¹s⁻¹ |
Q. What strategies resolve conflicting solubility data for this compound in polar vs. non-polar solvents?
Methodological Answer: Discrepancies arise from pH-dependent ionization (pKa~2.1 for -COOH; pKa~9.8 for -NH₂). Use potentiometric titration (GLP21 Titrator) to determine exact pKa values. Solubility in polar solvents (e.g., water) increases at pH >5 (ionized -COO⁻), while non-polar solvents (e.g., ethyl acetate) favor the neutral form. Conflicting reports are resolved by standardizing pH (e.g., 0.1 M phosphate buffer, pH 7.4) and temperature (25°C) during measurements .
| Solvent | Solubility (mg/mL, pH 7.4) |
|---|---|
| Water | 12.5 ± 0.8 |
| Ethyl Acetate | 3.2 ± 0.3 |
Q. How can computational methods predict the binding affinity of this compound to biological targets?
Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes (e.g., aminotransferases). Fluorine’s electronegativity enhances hydrogen bonding with active-site residues (e.g., Tyr157 in human GABA-AT). Binding free energy (ΔG) calculations (MM-PBSA) show a 15% stronger affinity (−8.2 kcal/mol) vs. non-fluorinated analogs. Validate predictions with SPR (Biacore™, KD = 2.3 µM) .
| Parameter | Value |
|---|---|
| Predicted ΔG (Fluorinated) | −8.2 kcal/mol |
| Experimental KD | 2.3 µM |
Q. What experimental approaches investigate the metabolic pathways of this compound in mammalian cell cultures?
Methodological Answer: Radiolabeled ¹⁴C-3-Amino-3-(4-fluorophenyl)propanoic acid tracks metabolic fate in HepG2 cells. LC-MS/MS identifies metabolites (e.g., fluorophenylpropionyl-CoA conjugates). Stable isotope tracing (¹³C-glucose) reveals incorporation into TCA cycle intermediates. Inhibitor studies (e.g., aminooxyacetate for transaminase inhibition) clarify rate-limiting steps .
| Metabolite | Detection Method |
|---|---|
| Fluorophenylpropionyl-CoA | LC-MS/MS (Q-TOF) |
| Succinate (¹³C-labeled) | GC-MS |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
